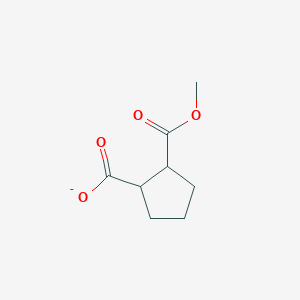
(4S,6S)-4-hydroxy-6-methylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,6S)-4-hydroxy-6-methyl-piperidin-2-one is a chiral compound belonging to the class of piperidinones This compound is characterized by its unique stereochemistry, with hydroxyl and methyl groups positioned at the 4th and 6th positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of starting materials such as 4-hydroxy-6-methyl-2-piperidone, which undergoes cyclization in the presence of a base. The reaction conditions often require precise temperature control and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be employed to enhance the reaction rate and selectivity. Additionally, continuous flow reactors can be used to maintain consistent reaction conditions and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4S,6S)-4-hydroxy-6-methyl-piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-oxo-6-methyl-piperidin-2-one, while reduction could produce 4-hydroxy-6-methyl-piperidine.
Aplicaciones Científicas De Investigación
(4S,6S)-4-hydroxy-6-methyl-piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological disorders.
Industry: The compound is used in the production of various fine chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism by which (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
(4R,6R)-4-hydroxy-6-methyl-piperidin-2-one: This enantiomer has different stereochemistry, which can result in distinct biological activities and properties.
4-hydroxy-6-methyl-piperidine: Lacks the carbonyl group, leading to different reactivity and applications.
4-oxo-6-methyl-piperidin-2-one: An oxidized derivative with different chemical properties.
Uniqueness
(4S,6S)-4-hydroxy-6-methyl-piperidin-2-one is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for targeted applications in drug development and synthetic chemistry.
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(4S,6S)-4-hydroxy-6-methylpiperidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-4-2-5(8)3-6(9)7-4/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5-/m0/s1 |
Clave InChI |
VTFYNUQTWXDGRT-WHFBIAKZSA-N |
SMILES isomérico |
C[C@H]1C[C@@H](CC(=O)N1)O |
SMILES canónico |
CC1CC(CC(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9bS)-6-methoxy-9b-methyl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one](/img/structure/B14794346.png)


![cis-3-[2-(2-Bromophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14794371.png)
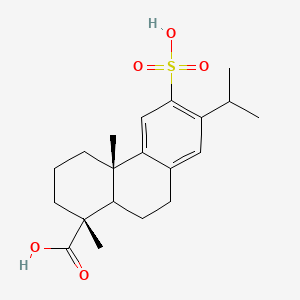
![[2-[(9R,10S,13S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate](/img/structure/B14794376.png)
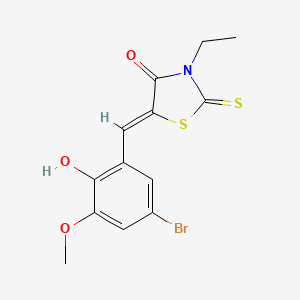
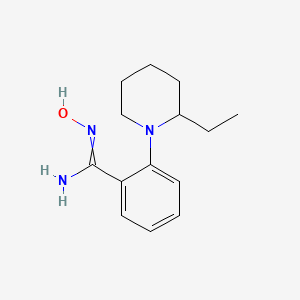
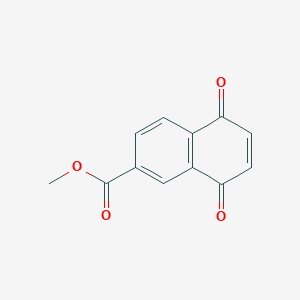
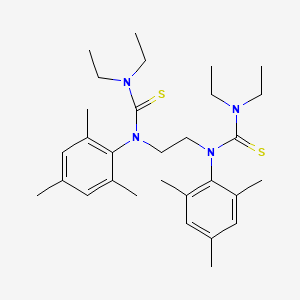
![(3R)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794413.png)
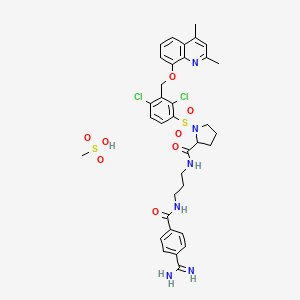
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[4-(Pyridin-3-Yl)phenyl]urea](/img/structure/B14794425.png)
